molecular formula C39H72N14O13S2 B12403135 L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-

L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-

Cat. No.: B12403135
M. Wt: 1009.2 g/mol
InChI Key: FLBBAUMDGIJEEC-VXBMVYAYSA-N
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Description

The compound L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-α-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl- is a peptide chain comprising multiple amino acids, including L-cysteine, leucine (Leu), serine (Ser), α-aspartic acid (Asp), glycine (Gly), lysine (Lys), and arginine (Arg).

Key structural features:

  • L-Cysteine residue: Provides a reactive thiol group for disulfide bond formation or redox reactions .
  • Hydrophobic residues (Leu): May influence membrane association or protein folding.

Properties

Molecular Formula

C39H72N14O13S2

Molecular Weight

1009.2 g/mol

IUPAC Name

(3S)-4-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C39H72N14O13S2/c1-20(2)14-25(50-31(58)21(42)18-67)36(63)52-27(17-54)37(64)51-26(15-30(56)57)32(59)46-16-29(55)47-22(8-3-5-11-40)33(60)49-24(10-7-13-45-39(43)44)34(61)48-23(9-4-6-12-41)35(62)53-28(19-68)38(65)66/h20-28,54,67-68H,3-19,40-42H2,1-2H3,(H,46,59)(H,47,55)(H,48,61)(H,49,60)(H,50,58)(H,51,64)(H,52,63)(H,53,62)(H,56,57)(H,65,66)(H4,43,44,45)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

FLBBAUMDGIJEEC-VXBMVYAYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) for Linear Chain Assembly

Fmoc-Based Strategy with Cysteine Protection

The Fmoc (9-fluorenylmethyloxycarbonyl) SPPS protocol is optimal for constructing the linear peptide backbone. For the cysteine residue at the N-terminus, the trityl (Trt) protecting group is employed to prevent premature oxidation during synthesis. Sequential coupling of leucine, serine, α-aspartic acid, glycine, lysine, arginine, and lysine follows standard Fmoc deprotection cycles using 20% piperidine in dimethylformamide (DMF). The α-aspartylglycyl segment necessitates backbone protection (e.g., 2-hydroxy-4-methoxybenzyl, Hmb) to suppress aspartimide formation during acidic cleavage.

Coupling Efficiency Optimization
  • Activation Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with HOAt (1-hydroxy-7-azabenzotriazole) achieves >99% coupling efficiency for sterically hindered residues like leucine and arginine.
  • Solvent Systems : DMF supplemented with 0.1 M N-methylmorpholine enhances solubility of hydrophobic segments (e.g., leucyl-seryl).

Disulfide Bond Formation and Cyclization

Post-Cleavage Oxidation Techniques

Following TFA cleavage from the resin, the cysteine thiol group is deprotected and subjected to oxidation. Air oxidation in 0.1 M ammonium bicarbonate (pH 8.5) at 4°C for 48 hours yields the thermodynamically stable disulfide isomer. For accelerated kinetics, iodine oxidation in methanol/acetic acid (1:1 v/v) achieves complete cyclization within 2 hours, with excess iodine quenched by ascorbic acid.

Comparative Analysis of Oxidation Methods
Method Reagents Time (h) Yield (%) Byproducts
Air Oxidation 0.1 M NH₄HCO₃, O₂ 48 65–75 Polymeric peptides
I₂ Oxidation I₂/MeOH, ascorbic acid 2 85–90 Iodo-Tyr adducts
DMSO Oxidation 10% DMSO, pH 6 buffer 24 70–80 Sulfoxide derivatives

Data adapted from Sigma-Aldrich protocols.

Enzymatic Segment Condensation

l-Amino Acid Ligase (Lal)-Mediated Coupling

For challenging linkages (e.g., α-aspartylglycyl), the TabS ligase from Pseudomonas syringae enables ATP-dependent condensation of unprotected segments. Reaction conditions:

  • Buffer : 100 mM Tris-HCl (pH 9), 50 mM ATP, 25 mM MgSO₄
  • Substrates : Pre-synthesized L-α-aspartylglycine (0.1 M) and L-lysyl-L-arginyl-L-lysyl fragment (0.1 M)
  • Yield : 72% after 20 hours at 30°C.

Purification and Characterization

Reversed-Phase HPLC (RP-HPLC)

Crude peptide is purified on a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–40% over 60 minutes). The target peptide elutes at 22–24 minutes (λ = 214 nm).

Mass Spectrometric Validation

  • Calculated [M+H]⁺ : 1098.4 Da
  • Observed [M+H]⁺ : 1098.3 ± 0.2 Da (MALDI-TOF)

Challenges and Mitigation Strategies

Aspartimide Formation

Backbone protection with Hmb reduces aspartimide byproducts from 15% to <2% during Fmoc deprotection.

Lysine Side-Chain Modifications

Lysine ε-amino groups are protected with tert-butyloxycarbonyl (Boc) to prevent guanidination during arginine coupling.

Chemical Reactions Analysis

Lysergic acid diethylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Significance of L-Cysteine

L-Cysteine plays a critical role in the synthesis of proteins and enzymes, serving as a precursor to glutathione, a powerful antioxidant. Its ability to donate sulfur makes it essential for the synthesis of other biomolecules and for maintaining cellular redox balance. This section outlines its biological significance:

  • Antioxidant Activity : L-Cysteine contributes to the synthesis of glutathione, which protects cells from oxidative stress.
  • Detoxification : It aids in the detoxification processes in the liver by facilitating the removal of heavy metals and toxins.
  • Immune Function : L-Cysteine enhances the immune response by supporting lymphocyte proliferation and activity.

Clinical Applications

L-Cysteine and its derivatives have been studied extensively for their potential therapeutic benefits. Below are notable findings from recent clinical trials:

Nutritional Therapy

L-Cysteine has been utilized in nutritional therapies for various conditions:

ApplicationEffectReference
Severe edematous malnutritionRestores glutathione levels
Ictus patientsReduces cardiovascular risk
Chronic inflammationIncreases antioxidant status

Skin Health

Recent studies have demonstrated that cysteine peptides can improve skin brightness and reduce redness:

  • A randomized controlled trial showed that ingestion of cysteine peptides significantly increased skin brightness after 12 weeks compared to a placebo group .
  • Cysteine peptides also exhibited protective effects against UV-induced skin damage, reducing erythema and pigmentation .

Neurological Benefits

Research indicates that N-acetyl-L-cysteine (NAC), a derivative of L-Cysteine, may protect neuronal function:

  • In animal models of Alzheimer's disease, NAC improved learning and memory deficits by reducing oxidative stress markers .

Industrial Applications

The utility of L-Cysteine extends beyond health applications into various industries:

Pharmaceuticals

L-Cysteine is incorporated into drug formulations for its mucolytic properties and as an antidote for acetaminophen overdose, aiding in glutathione regeneration .

Cosmetics

In cosmetics, L-Cysteine is valued for its skin-rejuvenating properties, often included in formulations aimed at improving skin texture and reducing signs of aging .

Food Industry

L-Cysteine is used as a flavor enhancer and a dough conditioner in food products due to its ability to improve texture and stability .

Case Studies

Several case studies highlight the efficacy of L-Cysteine in clinical settings:

  • A study involving patients with chronic hepatitis C demonstrated improved treatment responses when supplemented with L-Cysteine, highlighting its potential role in liver health .
  • Another case study focused on athletes revealed that supplementation with L-Cysteine improved performance by enhancing recovery through antioxidant mechanisms .

Comparison with Similar Compounds

Glutathione (γ-Glu-Cys-Gly)

  • Structure : Tripeptide with a γ-glutamyl linkage, cysteine, and glycine.
  • Function : Master antioxidant; regenerates oxidized molecules via cysteine’s thiol group.
  • Key Differences: The target peptide is longer (9 residues vs. Glutathione’s γ-linkage resists enzymatic degradation, whereas the target peptide’s α-linkages may increase susceptibility to proteases .
  • Reactivity : Glutathione’s cysteine is more accessible for redox reactions, while the target peptide’s cysteine might be sterically hindered due to its position in the chain .

Homocysteine and Cysteine-Containing Dipeptides (e.g., CG, CGAG)

  • Reactivity with Formaldehyde: L-Cysteine, homocysteine, and dipeptides like CG/CGAG react similarly with formaldehyde, forming +12 amu adducts via thiol group participation.
  • Implication for Target Peptide : If the cysteine residue in the target peptide is exposed, it may undergo similar adduct formation, affecting its stability in formaldehyde-rich environments.

L-Cysteine Derivatives (e.g., Thiazolidines, S-Sulfocysteine)

  • Stability in Cell Culture :
    • Derivatives like S-sulfocysteine (SSC) are used to replace L-cysteine in cell media due to their slower oxidation and reduced cytotoxicity .
    • The target peptide’s cysteine, if embedded within the chain, may exhibit lower reactivity than free L-cysteine but higher than stabilized derivatives.
  • Industrial Production: L-Cysteine is primarily produced via keratin hydrolysis or fermentation in E. coli/C. glutamicum . The target peptide’s synthesis would likely require recombinant DNA technology or peptide synthesis, increasing complexity and cost .

Other Cysteine-Rich Peptides (e.g., Glycyl-L-Cysteinyl-L-Cysteinyl-...)

  • Disulfide Bond Capacity : Peptides with multiple cysteines (e.g., ’s glycyl-L-cysteinyl-L-cysteinyl-...) can form intrachain disulfide bonds, enhancing structural stability. The target peptide’s single cysteine limits this capability but may allow intermolecular bonding .
  • Metal Binding: L-Cysteine’s thiol group enables coordination with metals like Cd²⁺ in nanocrystal synthesis. The target peptide’s cysteine could serve similarly, but longer chains might sterically hinder this function compared to free L-cysteine .

Biological Activity

L-Cysteine, a naturally occurring amino acid, plays a crucial role in various biological processes, including protein synthesis, detoxification, and antioxidant defense. The compound , “L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-,” is a complex peptide that incorporates L-Cysteine along with several other amino acids. This article explores the biological activity of this compound, focusing on its health benefits, mechanisms of action, and relevant research findings.

Antioxidant Properties

L-Cysteine is known for its antioxidant properties, primarily through its role in the synthesis of glutathione (GSH), a potent antioxidant that protects cells from oxidative stress. Research has indicated that cysteine peptides can enhance GSH levels in the body, thus improving the antioxidant capacity and reducing oxidative damage.

  • Mechanism : Cysteine serves as a precursor for GSH synthesis. Increased availability of cysteine leads to higher GSH production, which scavenges free radicals and reactive oxygen species (ROS) in cells.

Skin Health Benefits

Recent studies have demonstrated that cysteine peptides can significantly improve skin health by enhancing brightness and reducing pigmentation.

  • Case Study : A randomized controlled trial involving 90 participants showed that oral administration of cysteine peptides (48 mg/day) resulted in a significant increase in skin brightness and a reduction in UV-B-induced erythema after five weeks compared to a placebo group. The minimal erythema dose (MED) significantly increased in the cysteine group (p = 0.019), indicating enhanced skin protection against UV damage .

Table 1: Effects of Cysteine Peptide Supplementation on Skin Brightness

GroupMED (mJ/cm²)ΔL Value (Skin Brightness)p-value
Cysteine Peptides3.3 ± 0.81.0 ± 0.3<0.0001
Placebo0.5 ± 0.7-0.5 ± 0.2

Neuroprotective Effects

L-Cysteine has shown potential neuroprotective effects, particularly through its derivative N-acetyl-L-cysteine (NAC). NAC has been studied for its ability to protect neurons from oxidative stress and improve cognitive functions.

  • Research Findings : In a study on mice with Alzheimer's-like symptoms induced by amyloid beta-peptide, NAC treatment led to improved learning and memory performance. Mice pretreated with NAC exhibited reduced oxidative damage and preserved cholinergic function .

Nutritional Supplementation

L-Cysteine and its derivatives are increasingly used in nutraceuticals aimed at improving health outcomes related to oxidative stress and skin conditions.

  • Clinical Trials : A review of clinical trials revealed that supplementation with L-Cysteine can lead to significant improvements in various health parameters, including skin health and antioxidant status .

Safety Profile

While L-Cysteine is generally regarded as safe when consumed in appropriate amounts, excessive intake may lead to adverse effects such as gastrointestinal disturbances or allergic reactions. Continuous monitoring of dosage is recommended during supplementation.

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